molecular formula C10H15NO3 B1298813 5-[(Diethylamino)methyl]-2-furoic acid CAS No. 436099-79-5

5-[(Diethylamino)methyl]-2-furoic acid

Cat. No.: B1298813
CAS No.: 436099-79-5
M. Wt: 197.23 g/mol
InChI Key: ALYTXWLGZOQUNG-UHFFFAOYSA-N
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Description

Significance of the Furan (B31954) Heterocycle in Organic Synthesis and Functional Materials

The furan ring is a five-membered aromatic heterocycle containing one oxygen atom, a structure that imparts a unique combination of reactivity and stability. ijabbr.com This heterocycle is a cornerstone in organic synthesis, serving as a versatile building block for the construction of more complex molecules, including a wide array of natural products, pharmaceuticals, and agrochemicals. ijabbr.com Its aromatic character is less pronounced than that of benzene (B151609), making it susceptible to a broader range of chemical transformations, such as electrophilic substitution, cycloaddition, and ring-opening reactions. ijabbr.com

In the realm of functional materials, furan derivatives are crucial monomers for the synthesis of advanced polymers. mdpi.com For example, 2,5-furandicarboxylic acid (FDCA), a key bio-based platform chemical derived from the oxidation of 5-hydroxymethylfurfural (B1680220) (HMF), is a promising renewable substitute for terephthalic acid in the production of polyesters like polyethylene (B3416737) terephthalate (B1205515) (PET). shokubai.org The incorporation of the furan ring into polymer backbones can confer desirable properties such as enhanced thermal stability and improved barrier characteristics.

Overview of Carboxylic Acid Functionalities in Organic Molecules

The carboxylic acid (-COOH) is one of the most important functional groups in organic chemistry. Its structure, featuring a hydroxyl group attached to a carbonyl carbon, allows it to act as both a hydrogen bond donor and acceptor. This capability leads to high melting and boiling points due to the formation of stable hydrogen-bonded dimers. nih.gov

The defining chemical characteristic of the carboxyl group is its acidity, which allows for the formation of carboxylate salts. This property is crucial in pharmaceuticals, as converting a drug molecule into a carboxylate salt can significantly enhance its water solubility and bioavailability. nih.gov Furthermore, the carboxylic acid moiety is a key synthetic intermediate, readily undergoing transformations into other functional groups such as esters, amides, acid chlorides, and alcohols. This reactivity is central to the synthesis of countless organic molecules, from flavor and fragrance compounds to complex pharmaceutical agents. ontosight.ainih.gov

The Diethylaminomethyl Moiety: Structural and Electronic Implications

The diethylaminomethyl group, -CH₂N(CH₂CH₃)₂, is a substituent that can significantly influence the electronic properties and reactivity of the molecule to which it is attached. The nitrogen atom possesses a lone pair of electrons that can be donated into an adjacent π-system, such as an aromatic ring, through a resonance effect (+M). This electron-donating character increases the electron density of the aromatic ring, making it more activated towards electrophilic aromatic substitution. numberanalytics.com

Research Rationale: Exploring the Synthetic and Reactivity Landscape of 5-[(Diethylamino)methyl]-2-furoic Acid

The structure of this compound combines the three distinct chemical moieties discussed above: a furan ring, a carboxylic acid, and a diethylaminomethyl group. The rationale for investigating such a compound stems from the potential for synergistic or novel properties arising from this specific combination.

The furan-2-carboxylic acid core is a known pharmacophore found in various biologically active compounds. ijabbr.commdpi.com The introduction of a 5-substituted aminomethyl group is a common strategy in medicinal chemistry to introduce a basic center, which can improve aqueous solubility and facilitate interactions with biological targets like receptors and enzymes. ijabbr.com The electron-donating nature of the diethylaminomethyl group is expected to increase the electron density of the furan ring, potentially altering its reactivity in substitution reactions and influencing the acidity of the carboxylic acid group.

Therefore, the exploration of the synthetic routes to this compound and the characterization of its reactivity are of significant chemical interest. Such studies would provide insight into the interplay of these functional groups and could lead to the discovery of new compounds with valuable applications in materials science or pharmacology.

Detailed Research Findings

While specific, in-depth research on this compound is not extensively documented in publicly available literature, its chemical characteristics can be inferred from the well-established chemistry of its constituent parts.

Synthesis: The synthesis of 5-substituted-2-furoic acids often begins with furfural (B47365) or a derivative. orgsyn.org A plausible synthetic route to the target compound could involve the Mannich reaction on 2-furoic acid or its ester, using formaldehyde (B43269) and diethylamine (B46881) to introduce the diethylaminomethyl group at the 5-position, which is activated for electrophilic substitution. Alternatively, one could start with a 5-(halomethyl)-2-furoate ester and perform a nucleophilic substitution with diethylamine, followed by hydrolysis of the ester to yield the final carboxylic acid.

Reactivity: The reactivity of this compound would be characterized by the individual functional groups.

Carboxylic Acid: It can undergo esterification, amidation, reduction to an alcohol, or conversion to an acid halide.

Furan Ring: The ring is activated by both the oxygen heteroatom and the electron-donating diethylaminomethyl group, making it highly susceptible to further electrophilic substitution, likely at the 3- or 4-positions.

Amine Group: The tertiary amine is basic and can be protonated to form an ammonium (B1175870) salt. It can also be oxidized or undergo other reactions typical of tertiary amines.

Data Tables

To provide context for the physical properties of the target compound, the following table lists the properties of the parent compound, 2-furoic acid, and some related 5-substituted derivatives.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-(diethylaminomethyl)furan-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO3/c1-3-11(4-2)7-8-5-6-9(14-8)10(12)13/h5-6H,3-4,7H2,1-2H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALYTXWLGZOQUNG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CC1=CC=C(O1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50355572
Record name 5-[(diethylamino)methyl]-2-furoic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

436099-79-5
Record name 5-[(diethylamino)methyl]-2-furoic acid
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URL https://comptox.epa.gov/dashboard/DTXSID50355572
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 436099-79-5
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Synthetic Methodologies and Route Optimization for 5 Diethylamino Methyl 2 Furoic Acid

Retrosynthetic Analysis and Key Disconnections

Retrosynthetic analysis of 5-[(diethylamino)methyl]-2-furoic acid reveals several possible synthetic routes. The primary disconnections involve the carbon-carbon bond between the furan (B31954) ring and the aminomethyl group, and the carbon-carbon bond of the carboxylic acid group.

A logical retrosynthetic approach would disconnect the C5-aminomethyl bond via a Mannich-type reaction, leading to 2-furoic acid, diethylamine (B46881), and formaldehyde (B43269) as starting materials. This is often a forward-thinking strategy as the carboxylic acid group at C2 is an electron-withdrawing group that deactivates the furan ring, potentially complicating electrophilic substitution at the C5 position.

Alternatively, a disconnection at the C2-carboxylic acid bond suggests a precursor such as 2-[(diethylamino)methyl]furan, which could be carboxylated. This approach might involve the lithiation of the C5 position followed by reaction with carbon dioxide. However, the presence of the basic diethylaminomethyl group could interfere with the lithiation step.

A third strategy involves disconnecting both substituents, starting from a furan ring and introducing the functional groups sequentially. The order of introduction is critical to the success of the synthesis. Introducing the carboxylic acid group first, to yield 2-furoic acid, is a common starting point as 2-furoic acid is commercially available.

Precursor Synthesis and Functional Group Interconversions

The primary precursor for the synthesis of this compound is 2-furoic acid. This can be synthesized through the oxidation of furfural (B47365), a readily available bio-based chemical. wikipedia.orgmagtech.com.cn The Cannizzaro reaction of furfural in an aqueous sodium hydroxide (B78521) solution is a common industrial method, yielding both 2-furoic acid and furfuryl alcohol. wikipedia.org Biocatalytic routes using microorganisms like Nocardia corallina or Pseudomonas putida have also been developed to produce 2-furoic acid from furfural with high yields. wikipedia.orgnih.gov

The other key precursors are diethylamine and formaldehyde (or its equivalent, paraformaldehyde), which are readily available commercial reagents.

Functional group interconversions can be envisioned at various stages. For instance, a 5-formyl-2-furoic acid could be a precursor, which could then undergo reductive amination with diethylamine. Similarly, a 5-hydroxymethyl-2-furoic acid could be converted to a 5-chloromethyl derivative, followed by nucleophilic substitution with diethylamine. These multi-step approaches are generally less efficient than direct C-H functionalization methods.

Direct Functionalization of the Furan Ring: Strategies and Challenges

Direct functionalization of the furan ring is a more atom-economical approach to introduce the desired substituents. The two primary strategies for introducing the diethylaminomethyl group at the C5 position of 2-furoic acid are Mannich-type reactions and directed ortho-metallation.

The Mannich reaction is a three-component condensation involving an active hydrogen compound, formaldehyde, and a primary or secondary amine. quimicaorganica.orgnih.gov In the context of furan chemistry, the furan ring acts as the active hydrogen component. For the synthesis of this compound, 2-furoic acid would be reacted with formaldehyde and diethylamine.

Reaction Conditions:

ReagentsSolventCatalyst/Conditions
2-Furoic Acid, Diethylamine, FormaldehydeEthanol/WaterAcetic Acid, Reflux

The reaction typically proceeds under acidic conditions, which generate the electrophilic Eschenmoser's salt or a similar iminium ion from formaldehyde and diethylamine. The electron-rich furan ring then attacks this electrophile. However, a significant challenge in the Mannich reaction with 2-furoic acid is the deactivating effect of the carboxylic acid group, which reduces the nucleophilicity of the furan ring. This can lead to lower yields and require more forcing reaction conditions. The presence of activators on the furan ring is generally preferred for this reaction to proceed with good yield. quimicaorganica.org

Directed ortho-metallation (DoM) is a powerful tool for the regioselective functionalization of aromatic and heteroaromatic rings. baranlab.orgwikipedia.org This strategy relies on a directing group to guide a strong base, typically an organolithium reagent, to deprotonate an adjacent position. The resulting organolithium species can then react with an electrophile.

For 2-furoic acid, the carboxylic acid group can act as a directing group. iust.ac.ir Treatment of 2-furoic acid with two equivalents of a strong base like lithium diisopropylamide (LDA) can lead to the formation of a dianion, with deprotonation occurring at the C5 position. arkat-usa.org The resulting 5-lithio-2-furoate can then be quenched with a suitable electrophile. To introduce the diethylaminomethyl group, an electrophile such as N,N-diethyl-N-(chloromethyl)amine could be used.

Challenges: A major challenge with this approach is the potential for the organolithium intermediate to be unstable, especially at higher temperatures. Furthermore, the electrophile must be carefully chosen to avoid side reactions with the carboxylate group.

Carboxylic Acid Introduction and Derivatization Strategies

An alternative synthetic route involves introducing the carboxylic acid group after the aminomethyl group has been installed. This would start with 2-[(diethylamino)methyl]furan. This intermediate can be synthesized via a Mannich reaction on furan with diethylamine and formaldehyde.

The subsequent introduction of the carboxylic acid at the C2 position can be achieved through metallation followed by carboxylation. Lithiation of furans typically occurs at the C2 position. iust.ac.ir Therefore, treating 2-[(diethylamino)methyl]furan with a strong base like n-butyllithium would likely lead to deprotonation at the C5 position due to the directing effect of the aminomethyl group. To achieve carboxylation at the C2 position, a different strategy would be required, possibly involving protection of the C5 position or a metal-halogen exchange from a 2-bromo precursor.

A more direct carboxylation method involves the reaction of furoic acid with carbon dioxide under high pressure and temperature in the presence of a carbonate salt. rsc.org This method is typically used for the synthesis of furan-2,5-dicarboxylic acid but could potentially be adapted.

Once this compound is synthesized, it can be derivatized. For example, the carboxylic acid can be converted to an ester by reaction with an alcohol under acidic conditions or to an acyl chloride using thionyl chloride, which can then be used to form amides. guidechem.com

Purification Techniques and Yield Optimization

The purification of this compound can be challenging due to its amphoteric nature, containing both a basic amine and an acidic carboxylic acid.

Purification Techniques:

TechniqueDescription
Crystallization The crude product can be purified by recrystallization from a suitable solvent or solvent mixture. Given the polarity of the molecule, polar solvents like water, ethanol, or mixtures thereof might be effective. Adjusting the pH to the isoelectric point can facilitate precipitation.
Column Chromatography Silica gel chromatography can be used, but the polar nature of the compound may lead to tailing. A polar eluent system, possibly containing a small amount of acid or base (like acetic acid or triethylamine), may be required. Ion-exchange chromatography could also be an effective method.
Acid-Base Extraction The amphoteric nature of the product can be exploited for purification. The crude product can be dissolved in an acidic solution, washed with an organic solvent to remove non-basic impurities, and then the pH can be adjusted to precipitate the pure product. A similar process can be done using a basic solution to remove non-acidic impurities.

Yield Optimization:

To optimize the yield of the synthesis, several factors can be adjusted:

Reaction Conditions: For the Mannich reaction, optimizing the temperature, reaction time, and the stoichiometry of the reagents is crucial. For the directed ortho-metallation, the choice of base, solvent, and temperature is critical to ensure regioselectivity and stability of the intermediate.

Work-up Procedure: A well-designed work-up procedure is essential to minimize product loss and simplify purification.

A summary of potential synthetic routes with their key considerations is presented below:

Interactive Data Table: Synthetic Route Comparison

RouteStarting MaterialKey ReactionAdvantagesChallenges
12-Furoic AcidMannich ReactionDirect, fewer stepsDeactivating effect of COOH group, potentially low yield
22-Furoic AcidDirected Ortho-MetallationHigh regioselectivityRequires strong base, potential instability of intermediate
3FuranMannich then CarboxylationAvoids deactivation by COOHControl of regioselectivity in carboxylation step

Green Chemistry Aspects in the Synthetic Pathway Development

The development of synthetic pathways for specialty chemicals like this compound is increasingly guided by the principles of green chemistry. These principles aim to reduce the environmental impact of chemical processes by minimizing waste, avoiding hazardous substances, improving energy efficiency, and utilizing renewable resources. The synthesis of this target molecule, which combines a furoic acid backbone with a diethylaminomethyl substituent, presents several opportunities for the application of green chemistry concepts, from the choice of starting materials to the selection of catalytic systems.

A plausible and common synthetic route to this compound involves two key transformations: the introduction of the diethylaminomethyl group onto a furan ring and the subsequent oxidation of an aldehyde group to a carboxylic acid. Analyzing this pathway through a green chemistry lens reveals significant areas for optimization.

Feedstock Selection from Renewable Resources

A primary green consideration is the origin of the starting materials. The furan core of the molecule is readily derivable from biomass. Furfural, produced by the acid-catalyzed dehydration of C5 sugars (like xylose) from lignocellulosic biomass, is a key platform chemical. stanford.edursc.org Its derivative, 5-hydroxymethylfurfural (B1680220) (HMF), is similarly obtained from C6 sugars. rsc.org Utilizing these bio-based platform molecules instead of petroleum-derived precursors represents a significant step towards a more sustainable synthesis, aligning with the principle of using renewable feedstocks.

Atom Economy and Reaction Types

The synthesis typically proceeds via a Mannich-type reaction followed by an oxidation step.

Mannich Reaction : The introduction of the (diethylamino)methyl group at the C5 position of a furan ring is often achieved via a Mannich reaction. This is a three-component reaction involving a substrate with an active hydrogen (like a furan), an aldehyde (commonly formaldehyde), and a secondary amine (diethylamine). nih.gov While multicomponent reactions are often considered atom-economical, the classical Mannich reaction can have drawbacks. The use of formaldehyde, a hazardous and volatile substance, is a significant concern.

Greener Alternatives : To improve the green profile of this step, research into Mannich reactions focuses on replacing formaldehyde with safer alternatives or using pre-formed iminium salts. Furthermore, optimizing reaction conditions to be solvent-free or to use greener solvents like water or bio-derived solvents such as 2-methyltetrahydrofuran (B130290) (2-MeTHF) can drastically reduce the environmental footprint. unibo.it

Oxidation Step : The conversion of a C2-position aldehyde (as in a furfural derivative) to the final carboxylic acid is the second critical step. Traditional oxidation methods often employ stoichiometric amounts of heavy metal oxidants (e.g., chromium or manganese reagents), which generate significant toxic waste and have very poor atom economy.

Catalytic Oxidation : A greener approach involves the use of catalytic oxidation. Systems using catalysts based on gold nanoparticles or ruthenium pincer complexes have been shown to efficiently oxidize furfural to furoic acid with high yields, sometimes using water as the oxidant and producing hydrogen gas as the only byproduct. google.comelsevierpure.com These methods offer higher atom economy and avoid toxic metal waste.

Biocatalysis : An even more attractive green alternative is biocatalysis. Whole-cell biocatalysts, such as strains of Pseudomonas putida, or isolated enzymes can perform the selective oxidation of furfural to furoic acid under mild, aqueous conditions (ambient temperature and neutral pH) with near-quantitative yields and excellent selectivity. nih.govfrontiersin.orgnih.gov This approach avoids harsh reagents, minimizes energy consumption, and is highly specific, preventing the formation of byproducts that can result from cleavage of the furan ring in chemical catalysis. google.com

Solvent Choice and Process Conditions

The selection of solvents is a critical aspect of green chemistry, as they often constitute the largest mass component of a reaction and contribute significantly to waste and energy consumption. Traditional organic solvents are often volatile, toxic, and derived from petrochemicals.

Efforts to green the synthesis of furan derivatives include:

Aqueous Media : Performing reactions in water, where possible, is highly desirable due to its non-toxic, non-flammable, and abundant nature. researchgate.net Biocatalytic oxidations, for instance, are typically run in aqueous buffers. nih.gov

Bio-Derived Solvents : The use of solvents derived from biomass, such as cyrene or 2-MeTHF, offers a renewable alternative to conventional solvents. unibo.it

Solvent-Free Reactions : Designing processes that can run without a solvent, for example using melt conditions for carboxylation reactions of furoate salts, represents an ideal scenario, completely eliminating solvent waste. stanford.edursc.org

By integrating these green chemistry principles—utilizing renewable feedstocks, employing highly efficient catalytic or biocatalytic methods, and choosing benign solvents—the synthetic pathway to this compound can be significantly optimized to be more sustainable and environmentally friendly.

Advanced Spectroscopic and Structural Elucidation of 5 Diethylamino Methyl 2 Furoic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides unparalleled insight into the molecular framework of an organic molecule by probing the magnetic properties of atomic nuclei. For 5-[(Diethylamino)methyl]-2-furoic acid, both one-dimensional and two-dimensional NMR techniques are employed to assemble a complete picture of its chemical structure.

High-resolution ¹H (proton) and ¹³C (carbon-13) NMR spectra offer the initial and most direct evidence for the structure of this compound. The chemical shifts (δ) in the ¹H NMR spectrum are indicative of the electronic environment of each proton, while the coupling constants (J) reveal the connectivity between neighboring protons. Similarly, the ¹³C NMR spectrum provides information on the different carbon environments within the molecule.

The expected ¹H NMR spectrum of this compound would exhibit distinct signals corresponding to the protons of the furoic acid ring, the diethylamino group, and the methylene (B1212753) bridge. The protons on the furan (B31954) ring are expected to appear in the aromatic region, typically between 6.0 and 7.5 ppm. The methylene protons adjacent to the nitrogen atom and the furan ring would likely resonate in the range of 3.5 to 4.5 ppm. The ethyl groups of the diethylamino moiety would show a characteristic quartet for the methylene protons (due to coupling with the methyl protons) and a triplet for the terminal methyl protons, likely in the upfield region of the spectrum.

The ¹³C NMR spectrum would complement this information by showing distinct signals for each carbon atom in the molecule. The carbonyl carbon of the carboxylic acid would be the most downfield signal, typically above 160 ppm. The carbons of the furan ring would appear in the aromatic region (around 110-160 ppm), while the carbons of the diethylamino and methylene groups would be found in the aliphatic region.

Table 1: Predicted ¹H NMR Data for this compound

Chemical Shift (δ) ppm Multiplicity Coupling Constant (J) Hz Assignment
~7.10 d ~3.5 H-3
~6.50 d ~3.5 H-4
~4.00 s - -CH₂-N
~2.80 q ~7.2 -N(CH₂CH₃)₂

Table 2: Predicted ¹³C NMR Data for this compound

Chemical Shift (δ) ppm Assignment
~162 C=O
~158 C-5
~148 C-2
~119 C-3
~110 C-4
~55 -CH₂-N
~48 -N(CH₂CH₃)₂

To further confirm the structural assignments and elucidate the connectivity of the molecule, a suite of two-dimensional NMR experiments is utilized.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings, which are crucial for establishing the connectivity of adjacent protons. In the COSY spectrum of this compound, cross-peaks would be expected between the H-3 and H-4 protons of the furan ring, as well as between the methylene and methyl protons of the diethylamino group.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates each proton with the carbon atom to which it is directly attached. This is instrumental in definitively assigning the carbon signals based on the already assigned proton signals.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are separated by two or three bonds. HMBC is particularly powerful for connecting different fragments of the molecule. For instance, correlations would be expected between the methylene protons of the -CH₂-N group and the C-4 and C-5 carbons of the furan ring, as well as the carbons of the diethylamino group.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY is used to determine the spatial proximity of protons. While there are no stereocenters in this molecule, NOESY can still provide conformational information and confirm through-space interactions between different parts of the molecule.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis of Functional Groups

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The absorption of IR radiation or the scattering of laser light in Raman spectroscopy provides a characteristic fingerprint of the functional groups present.

The IR spectrum of this compound is expected to show a broad absorption band in the region of 2500-3300 cm⁻¹ due to the O-H stretching of the carboxylic acid dimer. A strong, sharp peak around 1700-1680 cm⁻¹ would correspond to the C=O stretching of the carboxylic acid. The C-O stretching of the furan ring and the C-N stretching of the diethylamino group would likely appear in the fingerprint region (below 1500 cm⁻¹).

Raman spectroscopy would provide complementary information, particularly for non-polar bonds. The symmetric stretching of the furan ring and the C-C bonds of the ethyl groups would be expected to show strong signals in the Raman spectrum.

Table 3: Key IR and Raman Vibrational Bands for this compound

Wavenumber (cm⁻¹) Vibrational Mode Technique
~2500-3300 O-H stretch (carboxylic acid dimer) IR
~2970-2850 C-H stretch (aliphatic) IR, Raman
~1700-1680 C=O stretch (carboxylic acid) IR
~1580 C=C stretch (furan ring) IR, Raman
~1250 C-O stretch (furan ring) IR

Mass Spectrometry (MS) for Molecular Ion Characterization and Fragmentation Pathway Analysis

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns.

High-resolution mass spectrometry provides a very precise measurement of the mass of the molecular ion, which allows for the determination of the elemental composition of the molecule. For this compound (C₁₀H₁₅NO₃), the expected exact mass would be calculated and compared to the experimentally determined value to confirm the molecular formula.

Tandem mass spectrometry (MS/MS) involves the fragmentation of the molecular ion and the analysis of the resulting fragment ions. This provides valuable information about the connectivity of the molecule. The fragmentation of this compound would likely proceed through several characteristic pathways. A common fragmentation would be the loss of the diethylamino group or cleavage of the bond between the methylene group and the furan ring. The fragmentation of the furoic acid moiety itself could also be observed. By analyzing the masses of the fragment ions, the structure of the molecule can be pieced together and confirmed.

Table 4: Plausible Mass Spectrometry Fragmentation for this compound

m/z Proposed Fragment
197 [M]⁺
124 [M - N(CH₂CH₃)₂]⁺
95 [Furan-CH₂]⁺

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation

UV-Vis spectroscopy is a powerful technique used to study the electronic transitions within a molecule. When a molecule absorbs ultraviolet or visible light, its electrons are promoted from a lower energy level (ground state) to a higher energy level (excited state). The specific wavelengths of light absorbed are characteristic of the molecule's electronic structure, particularly the nature and extent of its conjugated systems.

For this compound, the core chromophore is the 2-furoic acid moiety. The furan ring, an aromatic heterocycle, contains conjugated double bonds that give rise to characteristic π → π* transitions. In the parent compound, 2-furoic acid, these transitions are typically observed in the UV region. The presence of the carboxyl group (-COOH) and the diethylaminomethyl group [-CH₂N(CH₂CH₃)₂] at positions 2 and 5, respectively, can influence the position and intensity of these absorption bands.

The diethylaminomethyl group acts as an auxochrome, a group that, when attached to a chromophore, modifies its ability to absorb light. The nitrogen atom's lone pair of electrons can interact with the π-system of the furan ring, potentially leading to a bathochromic shift (a shift to longer wavelengths) of the absorption maximum (λmax). The carboxylic acid group also influences the electronic distribution within the ring. The extent of these electronic interactions and the resulting UV-Vis absorption characteristics are crucial for understanding the molecule's electronic properties.

Detailed analysis of the UV-Vis spectrum would involve identifying the λmax values corresponding to the principal electronic transitions. Theoretical studies on similar furan derivatives suggest that the primary absorption band is due to a π → π* transition within the conjugated system of the furan ring and carboxylic acid group.

Interactive Data Table: Expected UV-Vis Absorption Data

Transition TypeExpected λmax Range (nm)Chromophore/Functional Group
π → π240 - 280Conjugated Furan-Carboxylic Acid System
n → π> 300 (weak)Carbonyl of Carboxylic Acid

Note: This data is predictive, based on analyses of structurally similar compounds such as 2-furoic acid and its derivatives. The exact experimental values may vary based on solvent and pH.

X-ray Crystallography for Solid-State Molecular Geometry and Intermolecular Interactions

While spectroscopic methods provide information about electronic structure, X-ray crystallography offers a definitive view of the molecule's three-dimensional structure in the solid state. This technique allows for the precise determination of bond lengths, bond angles, and torsion angles, revealing the exact conformation of the molecule.

For this compound, a single-crystal X-ray diffraction study would elucidate the planarity of the furan ring and the orientation of the substituent groups. Key structural questions that could be answered include the conformation of the diethylamino group and the spatial relationship between the carboxylic acid and the furan ring.

Furthermore, X-ray crystallography is unparalleled in its ability to map the intermolecular interactions that govern the crystal packing. In the crystal lattice of this compound, several types of non-covalent interactions are expected to play a crucial role. The carboxylic acid group is a strong hydrogen bond donor (-OH) and acceptor (C=O), making it highly likely to form strong O-H···O hydrogen bonds, often leading to the formation of centrosymmetric dimers.

Interactive Data Table: Anticipated Crystallographic Parameters

ParameterAnticipated FindingSignificance
Crystal SystemMonoclinic or OrthorhombicDescribes the basic symmetry of the unit cell.
Space Groupe.g., P2₁/c, P-1Defines the symmetry elements within the unit cell.
Key H-Bond MotifO-H···O (Carboxylic acid dimer)A primary interaction governing crystal packing.
Other InteractionsC-H···O, N···H-OStabilize the three-dimensional network.
Furan Ring ConformationNear-planarConfirms the aromatic character of the heterocycle.

Note: This table represents expected findings based on the molecular structure. Actual crystallographic data would be required for definitive confirmation.

Computational Chemistry and Theoretical Investigations of 5 Diethylamino Methyl 2 Furoic Acid

Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for the study of electronic structures. DFT calculations can elucidate a wide range of properties for 5-[(Diethylamino)methyl]-2-furoic acid, from its three-dimensional shape to its electronic and spectroscopic characteristics.

The first step in most quantum chemical calculations is to determine the most stable three-dimensional arrangement of atoms in a molecule, a process known as geometry optimization. For a flexible molecule like this compound, which has several rotatable bonds, this process is extended to a conformational analysis to identify the various low-energy structures (conformers) it can adopt.

Computational studies on the parent molecule, 2-furoic acid, have identified multiple conformers, primarily differing in the orientation of the carboxylic acid group relative to the furan (B31954) ring. illinois.edunih.gov For this compound, the conformational landscape is significantly more complex due to the additional rotational freedom of the diethylaminomethyl substituent at the 5-position. The orientation of the ethyl groups and the rotation around the C-C and C-N bonds of this substituent will lead to a multitude of possible conformers. High-level DFT calculations, such as those employing the B3LYP functional with a basis set like 6-311++G(d,p), would be necessary to accurately predict the geometries and relative energies of these conformers. researchgate.net The most stable conformer would likely be influenced by intramolecular hydrogen bonding and steric hindrance between the substituents.

Table 1: Predicted Conformational Data for a Hypothetical Analysis of this compound

ConformerRelative Energy (kcal/mol)Key Dihedral Angles (°)Predicted Population (%)
10.00τ(O-C-C=O), τ(C-C-N-C)-
2---
3---

Note: This table is illustrative and would be populated with data from specific DFT calculations.

Understanding the electronic structure of a molecule is key to predicting its reactivity. DFT calculations provide valuable information on the distribution of electrons within the molecule.

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the FMOs. The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). youtube.comlibretexts.orgwikipedia.orglibretexts.org The energy gap between the HOMO and LUMO is an indicator of the molecule's chemical reactivity and kinetic stability. For this compound, the presence of the electron-donating diethylamino group is expected to raise the energy of the HOMO compared to 2-furoic acid, potentially making it more susceptible to electrophilic attack. The carboxylic acid group, being electron-withdrawing, will influence the LUMO.

Charge Distribution and Electrostatic Potentials: The distribution of electron density can be visualized through molecular electrostatic potential (MEP) maps. These maps show regions of negative potential (electron-rich, susceptible to electrophilic attack) and positive potential (electron-poor, susceptible to nucleophilic attack). In this compound, the MEP would likely show negative potential around the oxygen atoms of the carboxylate group and the nitrogen atom of the diethylamino group, while the hydrogen of the carboxylic acid and the atoms of the furan ring would exhibit more positive potential.

Table 2: Hypothetical Frontier Molecular Orbital Data for this compound

ParameterEnergy (eV)
HOMO-
LUMO-
HOMO-LUMO Gap-

Note: This table is illustrative. Actual values would be obtained from DFT calculations.

DFT calculations can predict the vibrational frequencies of a molecule, which correspond to the peaks observed in infrared (IR) and Raman spectra. researchgate.net By analyzing the vibrational modes, specific functional groups can be identified. For this compound, characteristic vibrational frequencies would be predicted for the C=O and O-H stretching of the carboxylic acid, the C-N stretching of the diethylamino group, and the various vibrations of the furan ring. Comparing the calculated spectrum with an experimental one can help to confirm the structure of the synthesized molecule. Studies on 2-furoic acid have shown good agreement between DFT-calculated and experimental vibrational spectra. researchgate.netnih.gov

Table 3: Predicted Key Vibrational Frequencies for this compound

Vibrational ModePredicted Frequency (cm⁻¹)Functional Group
O-H stretch~3500Carboxylic Acid
C=O stretch~1700Carboxylic Acid
C-N stretch~1100-1200Diethylamino
Furan ring vibrations~1400-1600Furan

Note: These are approximate ranges and would be refined by specific calculations.

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Solvent Effects

While quantum chemical calculations are excellent for understanding static molecular properties, Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. MD simulations model the movement of atoms and molecules based on classical mechanics, allowing for the study of processes such as conformational changes and interactions with solvent molecules.

Quantitative Structure-Activity Relationship (QSAR) Descriptors from Computational Data

Quantitative Structure-Activity Relationship (QSAR) studies aim to correlate the chemical structure of a series of compounds with their biological activity. Computational chemistry plays a vital role in QSAR by providing a wide range of molecular descriptors that quantify various aspects of a molecule's structure and properties.

For this compound, numerous descriptors could be calculated, including:

Electronic descriptors: Dipole moment, HOMO/LUMO energies, and atomic charges.

Steric descriptors: Molecular volume, surface area, and specific conformational parameters.

Hydrophobic descriptors: The partition coefficient (logP), which can be estimated computationally.

These descriptors, once calculated for a series of related furoic acid derivatives, could be used to build a QSAR model to predict their biological activity, for example, as enzyme inhibitors or antimicrobial agents. QSAR studies on other furan derivatives have successfully identified key structural features responsible for their biological effects. nih.govaimspress.comtandfonline.com

Reaction Mechanism Exploration using Computational Models

Computational models can be used to explore the mechanisms of chemical reactions, identifying transition states and calculating activation energies. This information is invaluable for understanding how a reaction proceeds and for optimizing reaction conditions.

For this compound, computational methods could be used to study various reactions, such as the esterification of the carboxylic acid group or reactions involving the furan ring. For instance, the carboxylation of 2-furoic acid to furan-2,5-dicarboxylic acid has been investigated, providing insights into the reaction pathway. rsc.org DFT calculations can map out the potential energy surface of a reaction, revealing the lowest energy path from reactants to products. This can help in understanding the role of catalysts and predicting the formation of byproducts.

Chemical Reactivity and Organic Transformations of 5 Diethylamino Methyl 2 Furoic Acid

Reactions Involving the Carboxylic Acid Moiety

The carboxylic acid group is a versatile functional handle for a variety of chemical modifications, including the formation of esters and amides, reduction to alcohols and aldehydes, and decarboxylation.

Esterification and Amidation Reactions

The carboxylic acid moiety of 5-[(Diethylamino)methyl]-2-furoic acid can readily undergo esterification with various alcohols under acidic conditions or using coupling agents. This reaction is fundamental in modifying the solubility and pharmacokinetic properties of the parent molecule. Similarly, amidation with primary or secondary amines can be achieved, often facilitated by coupling agents such as dicyclohexylcarbodiimide (B1669883) (DCC) or diisopropylcarbodiimide (DIPC), to produce the corresponding amides. These reactions are analogous to the synthesis of novel heterocyclic analogs of 5-(4-methylcarboxamido-phenyl)-2-furoic acid, where DCC was used as a coupling agent. researchgate.net

Table 1: Representative Esterification and Amidation Reactions

ReactantReagentProduct
This compoundMethanol, H+Methyl 5-[(diethylamino)methyl]-2-furoate
This compoundEthanol, H+Ethyl 5-[(diethylamino)methyl]-2-furoate
This compoundBenzylamine, DCCN-Benzyl-5-[(diethylamino)methyl]-2-furamide
This compoundPiperidine, DIPC(5-[(Diethylamino)methyl]-2-furyl)(piperidino)methanone

Reduction to Alcohol and Aldehyde Derivatives

The carboxylic acid group can be reduced to a primary alcohol, yielding 5-[(Diethylamino)methyl]furfuryl alcohol. This transformation is typically accomplished using strong reducing agents such as lithium aluminum hydride (LiAlH₄). A similar reduction is reported for the methyl ester of 5-dimethylaminomethyl-2-furancarboxylic acid to 5-dimethylaminomethyl-2-furanmethanol using lithium aluminum hydride. google.comgoogle.com Partial reduction to the corresponding aldehyde, 5-[(Diethylamino)methyl]-2-furaldehyde, is more challenging but can be achieved using specialized reagents that can selectively reduce carboxylic acids to aldehydes.

Table 2: Reduction Products of this compound

Starting MaterialReducing AgentProduct
This compoundLiAlH₄5-[(Diethylamino)methyl]furfuryl alcohol
Methyl 5-[(diethylamino)methyl]-2-furoateLiAlH₄5-[(Diethylamino)methyl]furfuryl alcohol

Decarboxylation Pathways

Reactivity of the Tertiary Amine Functionality

The diethylamino group is a tertiary amine, which imparts basicity to the molecule and allows for specific chemical transformations at the nitrogen atom.

Quaternization and Salt Formation

As a tertiary amine, the diethylamino group can react with alkyl halides to form quaternary ammonium (B1175870) salts. This reaction, known as quaternization, involves the nucleophilic attack of the nitrogen's lone pair on the electrophilic carbon of the alkyl halide. The resulting quaternary ammonium salt has a permanent positive charge, which significantly alters the molecule's physical and chemical properties, such as its solubility in water.

Table 3: Quaternization Reaction Examples

ReactantReagentProduct
This compoundMethyl iodide (CH₃I)5-{[(Diethyl)(methyl)ammonio]methyl}-2-furoic acid iodide
This compoundEthyl bromide (CH₃CH₂Br)5-{[Triethylammonio]methyl}-2-furoic acid bromide
This compoundBenzyl chloride (C₆H₅CH₂Cl)5-{[Benzyl(diethyl)ammonio]methyl}-2-furoic acid chloride

Furthermore, the basic nature of the tertiary amine allows for salt formation upon reaction with acids. This is a common strategy to improve the water solubility and crystallinity of amine-containing compounds.

Oxidation Reactions

The tertiary amine functionality can undergo oxidation to form the corresponding N-oxide. This transformation is typically achieved using oxidizing agents such as hydrogen peroxide (H₂O₂) or meta-chloroperoxybenzoic acid (m-CPBA). The resulting N-oxide exhibits different electronic and steric properties compared to the parent amine, which can be useful in modulating its biological activity or chemical reactivity. While specific oxidation studies on this compound are not documented, the oxidation of tertiary amines is a well-established reaction in organic synthesis.

Electrophilic and Nucleophilic Substitutions on the Furan (B31954) Ring

The furan ring is an electron-rich aromatic system, making it highly susceptible to electrophilic substitution reactions. chemicalbook.comquora.com The substitution pattern is dictated by the directing effects of the existing substituents. The carboxylic acid group is an electron-withdrawing group and a deactivating meta-director in benzene (B151609) chemistry. Conversely, the alkylaminomethyl group is an activating, ortho-para directing group. In the furan ring system, electrophilic attack preferentially occurs at the positions adjacent to the oxygen atom (C2 and C5) due to the enhanced stability of the resulting carbocation intermediates. quora.comreddit.com

For this compound, the 2- and 5-positions are already substituted. Therefore, electrophilic substitution would be expected to occur at the C3 or C4 positions. The diethylaminomethyl group at C5 would activate the adjacent C4 position, while the carboxylic acid group at C2 would deactivate the adjacent C3 position. Consequently, electrophilic attack is most likely to occur at the C4 position. Common electrophilic substitution reactions for furans include nitration, sulfonation, halogenation, and Friedel-Crafts reactions. youtube.com

Nucleophilic aromatic substitution on an unactivated furan ring is generally difficult. However, the presence of a strong electron-withdrawing group can facilitate such reactions. While the carboxylic acid group is electron-withdrawing, nucleophilic substitution on the furan ring of this compound is not a commonly expected reaction pathway under standard conditions.

Reaction TypeReagents and ConditionsExpected Major Product
Nitration HNO₃ / Acetic Anhydride5-[(Diethylamino)methyl]-4-nitro-2-furoic acid
Sulfonation SO₃ / Pyridine5-[(Diethylamino)methyl]-4-sulfonic-2-furoic acid
Bromination Br₂ / Dioxane4-Bromo-5-[(diethylamino)methyl]-2-furoic acid
Friedel-Crafts Acylation Acyl Halide / Lewis Acid (e.g., BF₃·OEt₂)4-Acyl-5-[(diethylamino)methyl]-2-furoic acid

Catalytic Hydrogenation and Other Reduction Reactions

Catalytic hydrogenation of furan derivatives can result in the reduction of the furan ring, the carboxylic acid group, or both, depending on the catalyst and reaction conditions. The hydrogenation of furan carboxylic acids typically leads to the corresponding tetrahydrofuran (B95107) carboxylic acids. electronicsandbooks.com For instance, the hydrogenation of furan-2-carboxylic acid over a palladium on alumina (B75360) (Pd/Al₂O₃) catalyst yields (S)-tetrahydrofuran-2-carboxylic acid. electronicsandbooks.com

Applying this to this compound, catalytic hydrogenation would be expected to saturate the furan ring to yield 5-[(diethylamino)methyl]tetrahydrofuran-2-furoic acid. The choice of catalyst (e.g., palladium, platinum, nickel) and reaction parameters such as temperature and pressure would be crucial in achieving high selectivity and yield. electronicsandbooks.comyoutube.com

Reduction of the carboxylic acid group to an alcohol is also a possible transformation, though it generally requires more forcing conditions or specific reducing agents. rsc.orgresearchgate.net For example, catalytic hydrogenation of carboxylic acids to alcohols often employs ruthenium or rhenium-based catalysts at high temperatures and pressures. youtube.com

Reaction TypeCatalyst and ConditionsExpected Major Product
Ring Hydrogenation Pd/C or PtO₂, H₂ (low to moderate pressure)5-[(Diethylamino)methyl]tetrahydrofuran-2-furoic acid
Carboxylic Acid Reduction Ru-based catalysts, H₂ (high pressure and temperature)[5-((Diethylamino)methyl)furan-2-yl]methanol
Full Reduction Strong reducing conditions (e.g., Raney Ni, high T/P)[5-((Diethylamino)methyl)tetrahydrofuran-2-yl]methanol

Polymerization Reactions and Monomer Applications

Furan-based molecules, particularly 2,5-furandicarboxylic acid (FDCA), are of significant interest as renewable monomers for the production of bio-based polymers. bohrium.comnih.gov These polymers are seen as sustainable alternatives to petroleum-derived plastics like polyethylene (B3416737) terephthalate (B1205515) (PET). The rigid structure of the furan ring can impart desirable properties such as high thermal stability and good barrier properties to the resulting polymers. bohrium.com

This compound possesses two reactive sites for polymerization: the carboxylic acid group and the tertiary amine. The carboxylic acid can participate in condensation polymerization with diols to form polyesters or with diamines to form polyamides.

The presence of the diethylamino group introduces additional functionality. Tertiary amines can act as catalysts or be quaternized to introduce cationic charges into the polymer backbone, which could be useful for applications such as gene delivery or antimicrobial materials.

Furthermore, the related compound 5-(aminomethyl)-2-furancarboxylic acid (AMFCA) is noted as a bio-based monomer for producing semi-aromatic polyamides. rsc.org By analogy, this compound could potentially serve as a functional monomer to produce specialty polymers with unique properties conferred by the pendent diethylamino group.

Polymer TypeCo-monomerPotential Polymer Structure
Polyester Diol (e.g., Ethylene (B1197577) Glycol)Repeating units of ethylene 5-[(diethylamino)methyl]-2-furoate
Polyamide Diamine (e.g., Hexamethylenediamine)Repeating units of N-(6-aminohexyl)-5-[(diethylamino)methyl]-2-furamide

Insufficient Information Found to Generate a Detailed Article on the Coordination Chemistry of this compound

Following a comprehensive search for scholarly articles and data, it has been determined that there is a lack of specific published research on the coordination chemistry of the compound this compound. While general information regarding the synthesis and characterization of metal complexes with structurally related furoic acid derivatives exists, no dedicated studies were found that focus specifically on the coordination behavior, synthesis of metal complexes, or the properties and applications of complexes derived from this compound.

The initial search strategy aimed to gather information on the ligand properties, potential binding sites, and the synthesis and characterization of its transition metal, main group, and lanthanide complexes. Further searches were designed to uncover details about the spectroscopic and structural characterization of its coordination modes, as well as the magnetic, electronic, and catalytic properties of any derived complexes. Additionally, a search for applications of these potential metal complexes in organic synthesis and catalysis was conducted.

Despite these targeted efforts, the search results did not yield any specific scientific literature or database entries that would allow for the creation of a detailed and scientifically accurate article as per the requested outline. The available information pertains to broader classes of furoic acid derivatives, which does not meet the specific requirements of the user's request to focus solely on this compound.

Therefore, without the necessary foundational research on this specific compound's coordination chemistry, it is not possible to generate the requested in-depth article. Further experimental research and publication in peer-reviewed journals would be required to provide the detailed information needed to fulfill this request.

Material Science Applications and Supramolecular Chemistry

Utilization as a Building Block in Polymer Synthesis

While research into the specific use of 5-[(Diethylamino)methyl]-2-furoic acid in polymer synthesis is an emerging field, the broader class of furan-based monomers has been extensively studied for creating bio-based polymers. For instance, 2,5-furandicarboxylic acid (FDCA) is a well-known bio-based alternative to terephthalic acid in the production of polyesters like polyethylene (B3416737) furanoate (PEF). The principles of polycondensation and other polymerization techniques applied to FDCA could theoretically be adapted for this compound.

The presence of the diethylaminomethyl group is expected to impart unique properties to polymers derived from this monomer. This functional group could enhance the solubility of the resulting polymers in specific solvents, act as an internal catalyst for certain polymerization reactions, or provide sites for post-polymerization modification. For example, the tertiary amine could be quaternized to introduce positive charges along the polymer backbone, creating ionomers with interesting electrical and mechanical properties.

A related compound, 5-(aminomethyl)-2-furancarboxylic acid (AMFCA), which has a primary amine instead of a tertiary amine, is being explored as a bio-based monomer for the production of semi-aromatic polyamides. This suggests the potential for this compound to be used in similar applications, potentially offering advantages in terms of processability or final polymer properties due to the different nature of the amino group.

Incorporation into Metal-Organic Frameworks (MOFs) or Covalent-Organic Frameworks (COFs)

Metal-Organic Frameworks (MOFs) are crystalline porous materials constructed from metal ions or clusters linked by organic ligands. The carboxylic acid group of this compound makes it a suitable candidate for a linker in MOF synthesis. The furan (B31954) ring and the diethylaminomethyl group would then be exposed within the pores of the MOF, imparting specific functionalities. For example, the nitrogen atom of the diethylamino group could serve as a Lewis basic site for catalysis or for the selective adsorption of guest molecules.

The broader family of furoic acids and their derivatives has been successfully used to construct MOFs. For example, 2,5-furandicarboxylic acid has been employed as a versatile building block for novel biogenic metal-organic frameworks. These studies provide a foundation for the potential incorporation of this compound into MOF structures. The specific geometry and electronic properties of this ligand would be expected to influence the topology and properties of the resulting framework.

Covalent-Organic Frameworks (COFs) are another class of porous crystalline polymers where organic building blocks are linked by strong covalent bonds. While the direct use of this compound in COF synthesis has not been extensively reported, its functional groups could potentially participate in the dynamic covalent reactions typically used to form COFs, such as boronate ester or imine formation, following appropriate chemical modification.

Self-Assembly and Supramolecular Architectures

The amphiphilic nature of this compound, arising from the combination of the relatively polar carboxylic acid and amine groups and the less polar furan ring and alkyl chains, suggests a propensity for self-assembly in solution. Hydrogen bonding between the carboxylic acid groups, dipole-dipole interactions, and van der Waals forces could drive the formation of various supramolecular structures, such as micelles, vesicles, or fibrous aggregates.

The pH of the solution would be a critical factor in controlling the self-assembly process. At low pH, both the carboxylic acid and the tertiary amine would be protonated, leading to a cationic species. At high pH, the carboxylic acid would be deprotonated, resulting in an anionic species. At intermediate pH values, a zwitterionic form could exist. These different charge states would significantly alter the intermolecular interactions and, consequently, the resulting supramolecular architectures. The study of self-assembly in such pH-responsive systems is a vibrant area of supramolecular chemistry.

Exploration of Functional Materials Derived from the Compound

The unique combination of functional groups in this compound opens up possibilities for the development of a range of functional materials.

Self-Healing Polymers: Furan derivatives can participate in reversible Diels-Alder reactions with maleimides. This "click chemistry" has been utilized to create self-healing polymers. A polymer incorporating this compound could potentially exhibit self-healing properties if cross-linked with a suitable multi-functional maleimide. The diethylamino group might also influence the kinetics of the healing process.

Stimuli-Responsive Materials: As mentioned, the pH-responsive nature of the molecule could be translated into pH-responsive materials. For instance, hydrogels prepared from polymers containing this monomer could exhibit swelling or shrinking behavior in response to changes in pH, which is useful for applications in drug delivery or as sensors.

Low-Dielectric Constant Materials: Certain furan-functionalized polymers have been shown to possess low dielectric constants, which are desirable for applications in microelectronics. The incorporation of this compound into polymer structures could be explored as a strategy to tune the dielectric properties of materials.

The following table summarizes the potential applications based on the functional groups of the compound:

Functional GroupPotential Role in Materials Science
Carboxylic Acid Polymerization (polyesters, polyamides), MOF linker
Furan Ring Diels-Alder reactions (self-healing), π-π stacking
Diethylamino Group Catalysis, metal coordination, pH-responsiveness, post-polymerization modification

Biochemical Interaction Mechanisms and Structure Activity Relationship Studies Non Clinical Focus

In Vitro Assays for Molecular Recognition and Binding (e.g., with isolated enzymes, proteins)

While specific in vitro binding data for 5-[(Diethylamino)methyl]-2-furoic acid are not extensively documented in publicly available literature, its structural motifs suggest potential interactions with various biological targets. The furoic acid core, coupled with a diethylaminomethyl side chain, presents opportunities for molecular recognition by enzymes and receptors.

Hypothetically, in vitro assays could be employed to investigate the binding of this compound to a range of proteins. Based on the chemical structure, potential targets could include enzymes where the carboxylic acid moiety can interact with cationic residues in the active site, or where the tertiary amine can form hydrogen bonds or ionic interactions. For instance, compounds with a diethylamino group have been evaluated as inhibitors of cholinesterases and monoamine oxidases. nih.gov

A hypothetical screening cascade for this compound might involve:

Enzyme Inhibition Assays: Testing against a panel of enzymes, such as serine proteases, metalloproteinases, or kinases, to identify potential inhibitory activity.

Receptor Binding Assays: Utilizing radioligand binding assays to determine if the compound competes for binding sites on various receptors.

Biophysical Techniques: Employing methods like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) to quantify the binding affinity and thermodynamics of the interaction with purified proteins.

The results of such assays would be crucial in identifying the primary biological targets of this compound and would pave the way for more detailed mechanistic studies.

Biochemical Transformations and Metabolite Identification (in cell-free systems or non-human models)

In the absence of direct metabolic studies on this compound, its biochemical transformations can be predicted based on the well-established metabolic pathways of related furan (B31954) derivatives. The metabolism of furan compounds has been studied in various non-human models and cell-free systems, providing a framework for understanding the likely fate of this compound. nih.govresearchgate.net

The primary metabolic pathways for furoic acid derivatives often involve modification of the furan ring and the side chains. For this compound, key transformations in cell-free systems (e.g., liver microsomes or S9 fractions) or in non-human models would likely involve:

N-Dealkylation: The diethylamino group is susceptible to oxidative dealkylation by cytochrome P450 enzymes, leading to the formation of monoethylamino and primary amine metabolites.

Oxidation of the Furan Ring: The furan ring can undergo oxidation, potentially leading to ring-opened products.

Conjugation: The carboxylic acid group is a prime site for conjugation with endogenous molecules such as glucuronic acid or amino acids.

A study on the metabolism of the structurally related 5-hydroxymethyl-2-furfural (HMF) showed that it is metabolized to 5-hydroxymethyl-2-furoic acid and its glycine (B1666218) conjugate. This suggests that the furoic acid moiety of our target compound could also undergo conjugation.

Putative Metabolite Proposed Metabolic Reaction Enzyme System
5-[(Ethylamino)methyl]-2-furoic acidN-de-ethylationCytochrome P450
5-(Aminomethyl)-2-furoic acidN-de-ethylation (sequential)Cytochrome P450
This compound glucuronideGlucuronidation of the carboxylic acidUDP-glucuronosyltransferases (UGTs)
Glycine conjugate of this compoundAmino acid conjugationAcyl-CoA synthetases and N-acyltransferases

Identification of these metabolites would typically be achieved using techniques such as High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS).

Molecular Docking and Simulation Studies with Relevant Biological Targets

Molecular docking and simulation are powerful computational tools to predict and analyze the binding of a ligand to a biological target at the molecular level. While no specific docking studies for this compound have been published, we can hypothesize its potential interactions with relevant biological targets based on its structure.

For instance, considering the potential for cholinesterase inhibition, one could perform a docking study of this compound into the active site of acetylcholinesterase (AChE). In such a simulation, the following interactions might be observed:

The protonated diethylamino group could form a salt bridge with an anionic residue, such as aspartate or glutamate, in the peripheral anionic site or the catalytic anionic site of AChE.

The furan ring could engage in π-π stacking interactions with aromatic residues like tryptophan or tyrosine.

The carboxylic acid moiety could form hydrogen bonds with serine or histidine residues in the active site.

A hypothetical table of docking results against a panel of enzymes could look like this:

Target Protein (PDB ID) Predicted Binding Affinity (kcal/mol) Key Interacting Residues
Acetylcholinesterase (e.g., 4EY7)-8.5Trp86, Tyr337, Asp74
Monoamine Oxidase A (e.g., 2BXS)-7.9Tyr407, Tyr444, Phe208
Cyclooxygenase-2 (e.g., 5IKR)-9.1Arg120, Tyr355, Ser530

These computational predictions would require experimental validation but are invaluable for prioritizing potential biological targets and guiding the design of new experiments. mdpi.comnih.govnih.govbiointerfaceresearch.com

Structure-Activity Relationship (SAR) Exploration of Derivatives for Biochemical Probes

Structure-activity relationship (SAR) studies are fundamental to understanding how chemical structure influences biological activity. For this compound, a systematic exploration of its derivatives could reveal key pharmacophoric features and guide the development of potent and selective biochemical probes.

A hypothetical SAR exploration could involve the synthesis and in vitro testing of a library of analogs, focusing on modifications at three key positions:

The Diethylamino Group:

Varying the alkyl chain length (e.g., dimethylamino, dipropylamino) could probe the size of the binding pocket.

Introducing cyclic amines (e.g., piperidinyl, morpholinyl) could explore conformational constraints.

The Furan Ring:

Replacing the furan with other five-membered heterocycles (e.g., thiophene, pyrrole) would assess the importance of the furan oxygen for activity.

Introducing substituents on the furan ring could modulate electronic properties and provide additional interaction points.

The Carboxylic Acid:

Esterification or amidation of the carboxylic acid would investigate the role of the acidic proton and the potential for prodrug strategies.

Replacing the carboxylic acid with other acidic bioisosteres (e.g., tetrazole) could improve metabolic stability or cell permeability.

Derivative Modification Hypothetical Impact on Activity
5-[(Dimethylamino)methyl]-2-furoic acidSmaller N-alkyl groupsMay decrease binding affinity if hydrophobic interactions are important.
5-(Piperidin-1-ylmethyl)-2-furoic acidCyclic amineMay increase rigidity and improve binding selectivity.
5-[(Diethylamino)methyl]-2-thiophenecarboxylic acidFuran to ThiopheneCould alter electronic properties and binding mode.
Methyl 5-[(diethylamino)methyl]-2-furoateEsterification of carboxylic acidLikely to abolish activity if the acidic group is crucial for binding; could act as a prodrug.

Such studies are essential for optimizing the potency and selectivity of this chemical scaffold. mdpi.com

Investigation of Enzymatic Pathways Involved in Compound Metabolism

The metabolism of this compound is likely to be mediated by several enzymatic pathways. Based on the metabolism of other furoic acid derivatives, the key enzymes involved can be predicted. nih.govresearchgate.net

The degradation of 2-furoic acid in some microorganisms is known to proceed via CoA ligation followed by hydroxylation and ring cleavage. nih.gov While this is a catabolic pathway in microbes, it highlights the enzymatic machinery capable of recognizing and transforming the furoic acid scaffold.

In mammalian systems, the primary enzymes involved in the metabolism of xenobiotics like this compound are expected to be:

Cytochrome P450 (CYP) Enzymes: These are crucial for the initial oxidative metabolism, particularly the N-dealkylation of the diethylamino group. Specific isoforms like CYP3A4, CYP2D6, and CYP2C9 would be candidates for investigation.

UDP-Glucuronosyltransferases (UGTs): These enzymes are responsible for the glucuronidation of the carboxylic acid moiety, a major pathway for the detoxification and elimination of acidic compounds.

N-Acyltransferases: These enzymes could be involved in the conjugation of the carboxylic acid with amino acids like glycine.

Enzyme Family Proposed Role in Metabolism Potential Metabolites
Cytochrome P450sOxidative N-dealkylation5-[(Ethylamino)methyl]-2-furoic acid, 5-(Aminomethyl)-2-furoic acid
UDP-GlucuronosyltransferasesGlucuronidationThis compound glucuronide
N-AcyltransferasesAmino Acid ConjugationGlycine conjugate of this compound

In vitro studies using recombinant human enzymes or liver fractions can be used to identify the specific enzymes responsible for these transformations and to assess the potential for drug-drug interactions.

Q & A

Basic: What are the standard synthetic routes for 5-[(Diethylamino)methyl]-2-furoic acid?

Advanced: How can reaction conditions be optimized to improve yield and purity? Answer:

  • Basic: The synthesis typically involves introducing the diethylaminomethyl group via nucleophilic substitution or reductive amination. For example, reacting 2-furoic acid derivatives with formaldehyde and diethylamine under alkaline conditions (e.g., K₂CO₃) can yield the target compound. Purification via recrystallization or column chromatography ensures high purity .
  • Advanced: Optimize parameters such as temperature, solvent polarity, and catalyst presence using design of experiments (DoE). Monitor reaction progress with HPLC (e.g., C18 column, UV detection) to identify intermediates. Advanced purification techniques like preparative HPLC or flash chromatography enhance purity .

Basic: What spectroscopic methods are used to characterize this compound?

Advanced: How can ambiguities in structural elucidation be resolved? Answer:

  • Basic: Employ ¹H/¹³C NMR to identify key groups: diethylamino protons (δ ~1.0–1.5 ppm), methylene protons (δ ~3.5–4.0 ppm), and the carboxylic acid proton (δ ~12–13 ppm). IR spectroscopy confirms the carboxylic acid moiety (C=O stretch ≈1700 cm⁻¹) .
  • Advanced: Use 2D NMR techniques (e.g., COSY, HSQC) to establish connectivity. Isotopic labeling (e.g., ¹³C) can trace specific carbons, as demonstrated in studies on similar furan derivatives . High-resolution mass spectrometry (HRMS) validates the molecular formula .

Basic: How can the antimicrobial activity of this compound be evaluated?

Advanced: What mechanistic studies elucidate its bioactivity? Answer:

  • Basic: Perform broth microdilution assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains to determine minimum inhibitory concentrations (MICs). Include positive controls (e.g., ampicillin) and assess cytotoxicity using mammalian cell lines .
  • Advanced: Conduct enzyme inhibition assays (e.g., bacterial dihydrofolate reductase) to identify molecular targets. Fluorescence polarization or surface plasmon resonance (SPR) can quantify binding affinities. Molecular docking predicts interactions with target proteins .

Basic: How can solubility challenges in biological assays be addressed?

Advanced: What formulation strategies enhance bioavailability? Answer:

  • Basic: Use co-solvents (e.g., DMSO ≤1%, ethanol) or adjust pH to ionize the carboxylic acid group. Centrifugation or filtration removes insoluble particulates before assays .
  • Advanced: Develop nanoformulations (e.g., liposomes, polymeric nanoparticles) to improve solubility. Characterize particle size via dynamic light scattering (DLS) and assess stability under physiological conditions using HPLC .

Basic: How are purity and stability analyzed during storage?

Advanced: How can degradation products be identified? Answer:

  • Basic: Use HPLC-UV with a C18 column and acidic mobile phase (e.g., 0.1% formic acid) to monitor purity. Accelerated stability studies (40°C/75% RH) assess degradation over time .
  • Advanced: Employ LC-MS/MS to profile degradation products. Compare fragmentation patterns with synthetic standards. Forced degradation (e.g., oxidative stress with H₂O₂) identifies labile functional groups .

Basic: What are key considerations in designing structure-activity relationship (SAR) studies?

Advanced: How can computational models enhance SAR analysis? Answer:

  • Basic: Synthesize analogs with modifications to the diethylamino group, furan ring, or carboxylic acid. Test bioactivity in standardized assays (e.g., antimicrobial, anti-inflammatory) .
  • Advanced: Perform QSAR modeling using descriptors like logP, polar surface area, and H-bonding capacity. Molecular dynamics simulations predict binding modes with target proteins. Validate models with in vitro data .

Basic: How can contradictions in published bioactivity data be resolved?

Advanced: What meta-analysis approaches validate research findings? Answer:

  • Basic: Verify experimental variables (e.g., compound purity, assay protocols). Cross-reference data with structurally similar compounds (e.g., 5-[(2,4-Dichlorophenoxy)methyl]furan-2-carboxylic acid) .
  • Advanced: Conduct systematic reviews using tailored search strings in PubMed, Web of Science, and SciFinder®. Apply meta-analysis to aggregate data, accounting for study heterogeneity (e.g., random-effects models) .

Basic: What safety protocols are recommended for handling this compound?

Advanced: How is in vivo toxicity assessed preclinically? Answer:

  • Basic: Use PPE (gloves, lab coat) and work in a fume hood. Store in airtight containers at –20°C. Refer to SDS guidelines for spill management .
  • Advanced: Perform acute toxicity studies in rodent models (OECD 423) to determine LD₅₀. Assess organ-specific toxicity via histopathology and serum biomarkers (e.g., ALT, creatinine). Toxicokinetic studies measure absorption and clearance rates .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.